

Application Notes and Protocols for Merocil (Meropenem) Dosage in Pediatric Patients

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Compound of Interest

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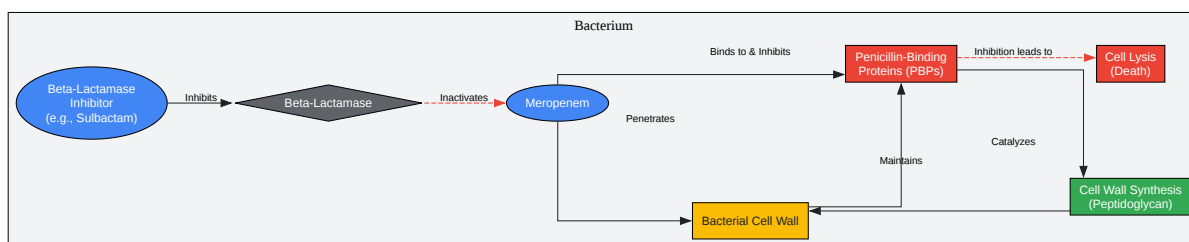
For Researchers, Scientists, and Drug Development Professionals

Introduction:

Merocil, a brand name for the broad-spectrum carbapenem antibiotic Meropenem, is a critical therapeutic agent in the management of severe bacterial infections in pediatric patients.[1] Its bactericidal activity is achieved through the inhibition of bacterial cell wall synthesis, leading to cell death.[2] This document provides a comprehensive overview of **Merocil** dosage calculation for pediatric patients, summarizing key pharmacokinetic data, and outlining its mechanism of action. The information presented herein is intended for research, scientific, and drug development purposes.

Mechanism of Action

Meropenem exerts its bactericidal effect by penetrating the cell wall of susceptible bacteria and binding to penicillin-binding proteins (PBPs). This binding inhibits the transpeptidation step in peptidoglycan synthesis, a crucial component of the bacterial cell wall. The disruption of this process leads to the weakening of the cell wall, resulting in cell lysis and death. Some formulations of **Merocil** include a beta-lactamase inhibitor, such as Sulbactam or Tazobactam, to counteract resistance mechanisms in bacteria that produce beta-lactamase enzymes.[2][3][4]



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Caption: Mechanism of action of **Merocil** (Meropenem).

Pediatric Dosage Recommendations

Dosage of **Merocil** in pediatric patients is primarily based on age, weight, and the severity and type of infection. The following tables summarize recommended dosages from available literature.

Table 1: General Pediatric Dosage Recommendations

Age Group	Dosage	Frequency	Reference
Infants < 3 months	20-30 mg/kg (GA <32 weeks: 20 mg/kg; GA ≥32 weeks: 30 mg/kg for intra-abdominal infections)	Every 8 hours	[5]
Infants ≥ 3 months, Children, and Adolescents	10-40 mg/kg	Every 8 hours	[2]
Children 3 months to 12 years	40 mg/kg (for meningitis)	Every 8 hours	[6]
Children > 50 kg	Adult dose	Every 8 hours	[6]

Table 2: Indication-Specific Dosage Recommendations for Infants ≥ 3 months, Children, and Adolescents

Indication	Dosage	Maximum Dose	Frequency	Reference
Complicated Skin and Skin Structure Infection	10 mg/kg	500 mg/dose	Every 8 hours	[5]
Severe or Necrotizing Infections	20 mg/kg	1,000 mg/dose	Every 8 hours	[5]
Intra-abdominal Infection	20 mg/kg	1,000 mg/dose	Every 8 hours	[5]
Meningitis	40 mg/kg	2,000 mg/dose	Every 8 hours	[5][7]
Febrile Neutropenia (empiric therapy)	20 mg/kg	1,000 mg/dose	Every 8 hours	[5]
Anthrax (cutaneous, without meningitis)	20 mg/kg	2,000 mg/dose	Every 8 hours	[5]

Pharmacokinetics in Pediatric Patients

The pharmacokinetic profile of meropenem in children shows variability, influenced by age, weight, and renal function.

Table 3: Summary of Pharmacokinetic Parameters in Pediatric Patients

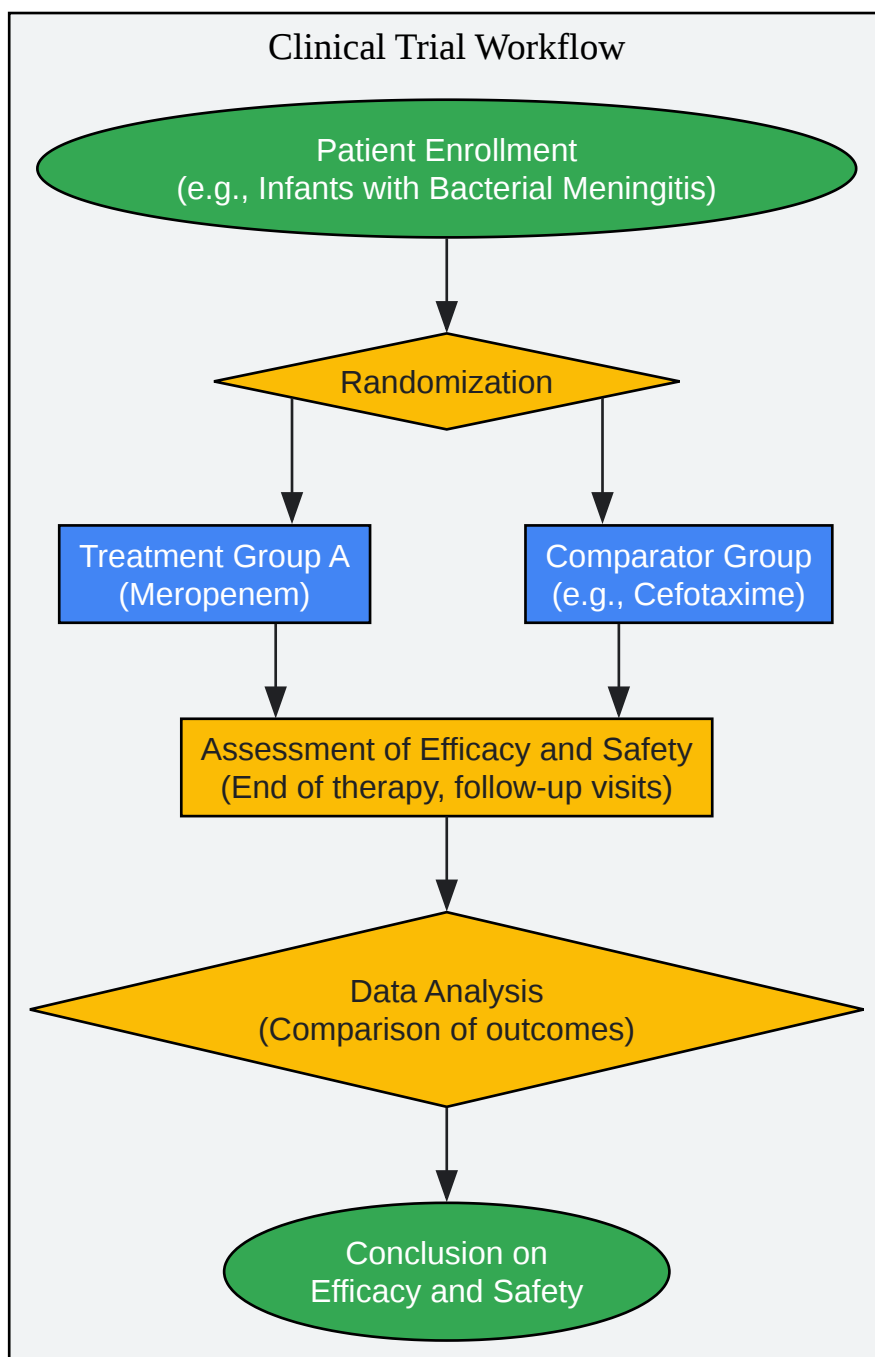
Parameter	Key Findings	Reference
Clearance	Primarily determined by creatinine clearance. Markedly different in patients < 2 years of age. Systemic inflammatory response syndrome (SIRS) can increase clearance.	[8] [9]
Volume of Distribution (Vd)	Primarily determined by body weight. Markedly different in patients < 10 kg. Continuous renal replacement therapy (CRRT) can increase the central volume of distribution.	[8] [9] [10]
Half-life	Median half-life off dialysis is approximately 7.3 hours in pediatric patients on hemodialysis.	[11]

A population pharmacokinetic analysis of infants and children aged 2 months to 12 years utilized a two-compartment open pharmacokinetic model.[\[8\]](#) Another study in critically ill children (ages 1 to 9 years) also found that a two-compartment model best described meropenem concentrations.[\[10\]](#)

Experimental Protocols

Detailed experimental protocols for the cited clinical trials and pharmacokinetic studies are not fully available in the public domain. However, the general methodologies can be outlined based on the provided information.

General Workflow for a Pediatric Clinical Trial of Meropenem:

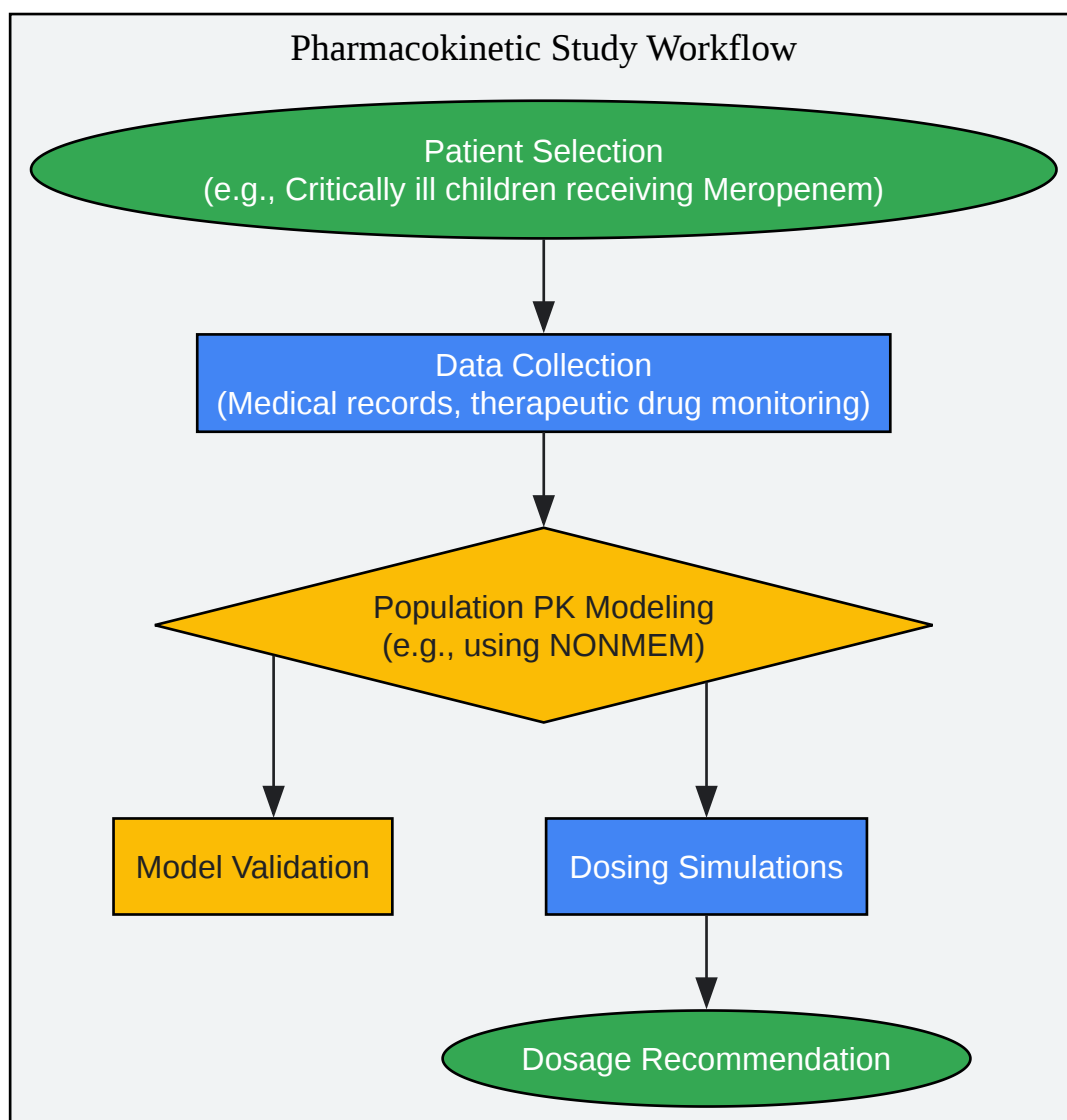


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Caption: Generalized workflow for a pediatric clinical trial.

For instance, a prospective, randomized, investigator-blinded study comparing meropenem and cefotaxime for bacterial meningitis in children involved random assignment to treatment groups, followed by assessment at the end of therapy and at several follow-up points.[12]

General Workflow for a Population Pharmacokinetic (PK) Study:



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Caption: Generalized workflow for a population PK study.

A retrospective pharmacokinetic analysis in critically ill children involved reviewing medical records and using therapeutic drug monitoring data to develop a population pharmacokinetic model.^[10] This model was then used to perform dosing simulations to determine optimal dosing regimens.

Considerations for Special Populations

- Critically Ill Patients: Standard meropenem dosages may not be sufficient for critically ill children.[10] Higher doses and prolonged infusions may be necessary to achieve optimal pharmacodynamic targets, especially in patients with SIRS.[9] Continuous infusions have been suggested for patients under 30 kg.[13]
- Renal Impairment: As meropenem is cleared by the kidneys, dose adjustments are necessary for patients with renal impairment. Hemodialysis effectively clears meropenem. [11] Dosing simulations suggest that a daily dose of 25 mg/kg or an alternate day dose of 40 mg/kg could be effective for pediatric patients on hemodialysis.[11]

Conclusion

The appropriate dosage of **Merocil** (Meropenem) in pediatric patients is multifactorial, requiring consideration of the patient's age, weight, renal function, and the specific indication. The provided data and workflows offer a foundational understanding for researchers and drug development professionals. Further prospective studies are needed to refine dosing recommendations, particularly in critically ill pediatric populations and those with organ dysfunction.

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